molecular formula C5H13ClN2 B138761 N-Aminopiperidine hydrochloride CAS No. 63234-70-8

N-Aminopiperidine hydrochloride

Cat. No. B138761
CAS RN: 63234-70-8
M. Wt: 136.62 g/mol
InChI Key: ZTNLXZOJUZAGRP-UHFFFAOYSA-N
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Description

N-Aminopiperidine hydrochloride (NAPH) is a chemical compound that is used in various scientific research studies. It is an organic compound that belongs to the piperidine family and is an important building block for organic synthesis. NAPH is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. It is a versatile compound that can be used in a wide range of laboratory experiments and research studies.

Scientific Research Applications

Synthesis Techniques and Optimization

  • Synthesis Process : N-Aminopiperidine hydrochloride can be synthesized from ethyl nipecotate through processes like chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, with an overall yield of 43.1% (Jiang Jie-yin, 2015).

  • Kinetic Modeling for Synthesis Optimization : The synthesis of N-aminopiperidine via the Raschig process involves complex reactions, making kinetic modeling crucial for optimizing conditions for its synthesis. This approach allows for the establishment of optimal conditions for synthesis in concentrated mediums (Chaza Darwich et al., 2014).

Applications in Drug Design and Pharmacology

  • Metabolism of 4-Aminopiperidine Drugs : N-Aminopiperidine compounds, such as 4-aminopiperidines, are metabolized by cytochrome P450s, with CYP3A4 being a major isoform catalyzing their N-dealkylation reaction. This insight is essential for structure-based drug design approaches (Hao Sun & D. Scott, 2011).

  • N-Type Calcium Channel Blockers : 4-Aminopiperidine derivatives have been synthesized and evaluated as N-type calcium channel blockers, showing significant action on pain and neuropathic pain. This highlights the potential of N-aminopiperidine compounds in developing pain management drugs (E. Teodori et al., 2004).

Chemical and Biological Activities

  • Antiprotozoal Activity : 4-Aminopiperidine derivatives have shown significant in vitro activity against protozoan parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum. This indicates the potential of N-aminopiperidine compounds in antiprotozoal drug development (C. Dardonville et al., 2009).

  • Asymmetric Synthesis for 3-Aminopiperidines : An efficient rhodium-catalyzed asymmetric hydrogenation method has been developed for synthesizing enantioenriched 3-aminopiperidine derivatives, indicating the versatility of N-aminopiperidine compounds in producing biologically active molecules (Titouan Royal et al., 2016).

Safety and Hazards

N-Aminopiperidine hydrochloride is considered hazardous. It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

piperidin-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c6-7-4-2-1-3-5-7;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNLXZOJUZAGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212625
Record name Piperidine, 1-amino-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63234-70-8
Record name 1-Piperidinamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63234-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-amino-, hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-amino-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinamine, hydrochloride (1:1)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different synthetic routes for producing N-Aminopiperidine hydrochloride?

A1: The provided research articles describe two main synthetic routes for this compound:

  • Route 1: Urea-based synthesis []: This method involves reacting piperidine with urea to form N-formamide piperidine. Subsequent chlorination and Hoffmann rearrangement under alkaline conditions yield N-aminopiperidine, which is then reacted with hydrochloric acid to obtain the hydrochloride salt. This route is advantageous due to the low cost and easy availability of urea. Additionally, it avoids the use of highly toxic reagents like hydrazine hydrate and does not generate carcinogenic nitro compounds.
  • Route 2: Cyanate-based synthesis []: This approach involves reacting piperidine with a cyanate under acidic conditions to form N-carbamoyl piperidine. This intermediate is then treated with a hypochlorite or hypobromite under basic conditions, followed by Hoffmann rearrangement and treatment with hydrochloric acid to obtain this compound. This method is favored for its mild reaction conditions, operational simplicity, and relatively high yield (over 60%).

Q2: What are the advantages and disadvantages of the different synthesis methods for this compound?

A2:

      Q3: What is the overall yield of this compound using the nitrosylation route?

      A3: The research indicates an overall yield of 67% for this compound when synthesized via the nitrosylation of piperidine followed by reduction with titanium(III) chloride (TiCl3) in water and subsequent HCl salt formation [].

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